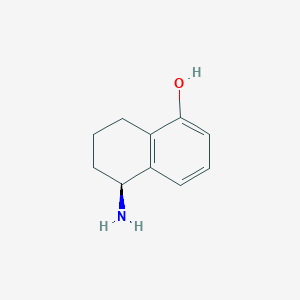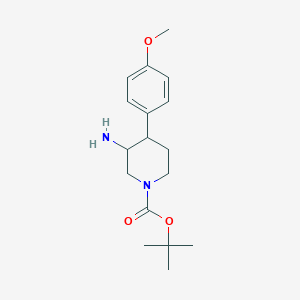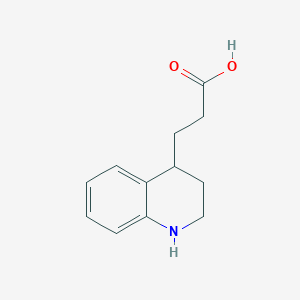![molecular formula C11H16O3 B13176511 Methyl 3'-methylspiro[bicyclo[4.1.0]heptane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13176511.png)
Methyl 3'-methylspiro[bicyclo[4.1.0]heptane-2,2'-oxirane]-3'-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3’-methylspiro[bicyclo[4.1.0]heptane-2,2’-oxirane]-3’-carboxylate is a complex organic compound characterized by its unique spiro structure. This compound falls under the category of bicyclo[4.1.0]heptanes, which are known for their strained ring systems and potential for diverse chemical reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3’-methylspiro[bicyclo[4.1.0]heptane-2,2’-oxirane]-3’-carboxylate typically involves the transition metal-catalyzed cycloisomerization of 1,6-enynes. This process often uses catalysts such as platinum (II) or gold (I) to facilitate the formation of the bicyclo[4.1.0]heptane core . The reaction conditions usually require a controlled environment with specific temperatures and pressures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing the reaction conditions for larger batches and ensuring the purity of the final product through various purification techniques such as chromatography and recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3’-methylspiro[bicyclo[4.1.0]heptane-2,2’-oxirane]-3’-carboxylate can undergo a variety of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides or ketones, while reduction may produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
Methyl 3’-methylspiro[bicyclo[4.1.0]heptane-2,2’-oxirane]-3’-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research into its derivatives may lead to new therapeutic agents with unique modes of action.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of methyl 3’-methylspiro[bicyclo[4.1.0]heptane-2,2’-oxirane]-3’-carboxylate involves its interaction with various molecular targets. The strained ring system of the bicyclo[4.1.0]heptane core can undergo ring-opening reactions, which release energy and drive further chemical transformations . These reactions can be catalyzed by metal species, which coordinate to the double bond within the skeleton and facilitate the ring-opening process .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[4.1.0]heptane: A simpler analog without the spiro and carboxylate groups.
Bicyclo[2.2.1]heptane: Known for its use in various organic synthesis reactions.
Spiro[cyclopropane-1,2’-steroids]: Compounds with biological activities including diuretic and antiandrogenic effects.
Uniqueness
Methyl 3’-methylspiro[bicyclo[4.1.0]heptane-2,2’-oxirane]-3’-carboxylate is unique due to its spiro structure, which imparts distinct chemical reactivity and potential for diverse applications in research and industry .
Eigenschaften
Molekularformel |
C11H16O3 |
|---|---|
Molekulargewicht |
196.24 g/mol |
IUPAC-Name |
methyl 2'-methylspiro[bicyclo[4.1.0]heptane-2,3'-oxirane]-2'-carboxylate |
InChI |
InChI=1S/C11H16O3/c1-10(9(12)13-2)11(14-10)5-3-4-7-6-8(7)11/h7-8H,3-6H2,1-2H3 |
InChI-Schlüssel |
LOEXATWOAKOMAR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2(O1)CCCC3C2C3)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 3'-chlorospiro[bicyclo[4.1.0]heptane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13176457.png)
![7-(Trifluoromethyl)bicyclo[4.1.0]heptan-2-amine](/img/structure/B13176458.png)
![1-[(1H-Pyrazol-4-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13176461.png)


![Bicyclo[6.1.0]nonan-4-one](/img/structure/B13176472.png)
![1-{2-Amino-1-[4-(propan-2-yl)phenyl]ethyl}cyclopentane-1-carboxylic acid](/img/structure/B13176476.png)






